3-Tert-butylpentane-2,4-dione
Overview
Description
3-Tert-butylpentane-2,4-dione: is an organic compound with the molecular formula C9H16O2 . It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, where a tert-butyl group is attached to the third carbon of the pentane-2,4-dione backbone. The presence of the tert-butyl group significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Tert-butylpentane-2,4-dione can be synthesized through a multi-step process involving the reaction of benzene, nitromethane, and perchloric acid . The synthesis typically involves the following steps:
Formation of Intermediate: Benzene reacts with nitromethane in the presence of perchloric acid to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired diketone structure.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
3-Tert-butylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: A variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Tert-butylpentane-2,4-dione has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-tert-butylpentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s diketone structure allows it to participate in reactions that modify other molecules, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Acetylacetone (Pentane-2,4-dione): A simpler diketone without the tert-butyl group.
3-Methylpentane-2,4-dione: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness:
3-Tert-butylpentane-2,4-dione is unique due to the presence of the bulky tert-butyl group, which significantly affects its chemical properties and reactivity. This makes it distinct from simpler diketones like acetylacetone and 3-methylpentane-2,4-dione, which do not have such steric hindrance.
Properties
IUPAC Name |
3-tert-butylpentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(10)8(7(2)11)9(3,4)5/h8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSTYSFZVKPLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295563 | |
Record name | 3-tert-butylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13221-94-8 | |
Record name | 13221-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-tert-butylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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